D-azidoalanine CHA salt is a derivative of the amino acid alanine, modified with an azido functional group. It is characterized by the molecular formula and has a molecular weight of 214.27 g/mol. The compound is typically synthesized as a salt with cyclohexylammonium, which enhances its solubility and stability in various applications. D-azidoalanine CHA salt is notable for its utility in click chemistry, a powerful method for bioconjugation and labeling in biochemical research .
D-azidoalanine CHA salt exhibits interesting biological properties, particularly in its role as a substrate in metabolic labeling studies. Its azido group allows for selective incorporation into proteins and peptides, enabling researchers to track biological processes through techniques such as bioorthogonal labeling. This property is especially useful in studying protein interactions and dynamics within living cells . Furthermore, D-azidoalanine has been shown to influence cellular pathways, making it a potential candidate for therapeutic applications .
The synthesis of D-azidoalanine CHA salt can be achieved through various methods:
These methods have been optimized to produce high-purity compounds suitable for various research applications.
D-azidoalanine CHA salt has several important applications:
Studies on D-azidoalanine CHA salt have focused on its interactions within biological systems. The compound's ability to form stable conjugates through click chemistry allows researchers to explore various protein-ligand interactions. For instance, it can be used to label proteins selectively without disrupting their function, facilitating the study of protein localization and dynamics in live cells . Additionally, interaction studies have demonstrated that D-azidoalanine can influence cellular signaling pathways, providing insights into its potential therapeutic roles.
Several compounds share structural similarities with D-azidoalanine CHA salt, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
L-Azidoalanine | Amino Acid | Enantiomeric form that may exhibit different biological activities. |
3-Azido-D-alanine | Azido-modified Amino Acid | Used primarily in bacterial labeling applications. |
D-Azidovaline CHA Salt | Azido-modified Amino Acid | Similar structure but with a different side chain; used in similar applications. |
Azidoaspartic Acid | Azido-modified Amino Acid | Contains an additional carboxylic acid group; used in neurochemical studies. |
D-azidoalanine CHA salt stands out due to its specific azide placement on the alanine backbone, enabling unique reactivity patterns that are advantageous for bioconjugation and metabolic studies .